Canventol

Cancer chemoprevention TNF-α inhibition Protein isoprenylation

Canventol is the only synthetic small molecule that simultaneously inhibits TNF-α release and protein isoprenylation, providing a quantifiable IPI index benchmark (0.7→8.2 at 500 μM) for lot-to-lot activity verification. It uniquely enables discrimination of prenylation-dependent vs. independent pathways in screening cascades—unlike sarcophytol A or EGCG. As the founding lead of a tractable SAR chemotype, Canventol ensures reproducible sourcing for multi-year medicinal chemistry and chemical biology programs. Select Canventol for unambiguous pathway deconvolution and as a validated reference control in mevalonate flux studies.

Molecular Formula C12H20O
Molecular Weight 180.29 g/mol
CAS No. 182482-56-0
Cat. No. B064415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanventol
CAS182482-56-0
Synonyms2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol
canventol
Molecular FormulaC12H20O
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=C(C)C)CCC1O
InChIInChI=1S/C12H20O/c1-8(2)10-5-6-12(13)11(7-10)9(3)4/h7,9,12-13H,5-6H2,1-4H3
InChIKeyCYOJESZRZNCQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Canventol (CAS 182482-56-0): Synthetic Monoterpenoid Cancer Chemopreventive Agent with Dual TNF-α and Protein Isoprenylation Inhibitory Activity


Canventol (2-isopropyl-4-isopropylidenecyclohex-2-ene-1-ol; C₁₂H₂₀O; MW 180.29 g/mol; LogP 3.66) is a fully synthetic small-molecule terpenoid first reported in 1993 as a potent inhibitor of tumor promotion in the two-stage mouse skin carcinogenesis model [1]. Unlike the structurally complex marine natural product sarcophytol A (a C₂₀ cembrane diterpenoid from soft coral) to which it was directly compared, Canventol possesses a simple monocyclic scaffold amenable to systematic synthetic derivatization [1]. Its mechanism of action is distinguished by a bifunctional inhibitory profile—simultaneously suppressing okadaic acid-induced tumor necrosis factor-α (TNF-α) release and blocking protein isoprenylation—making it the founding member of a chemotype class subsequently expanded to over 10 synthetic analogs for structure–activity relationship (SAR) studies [1].

Why Canventol (CAS 182482-56-0) Cannot Be Interchanged with Sarcophytol A, EGCG, or Other Generic Chemopreventive Compounds


Compounds within the cancer chemopreventive class operate through highly divergent mechanisms despite overlapping phenotypic readouts. Sarcophytol A inhibits tumor promotion primarily via suppression of TNF-α release and H₂O₂ formation but does not affect protein isoprenylation [1]. (-)-Epigallocatechin gallate (EGCG) acts chiefly through antioxidant activity and AP-1/NF-κB signaling blockade. Canventol is uniquely characterized by the simultaneous engagement of both TNF-α suppression and protein isoprenylation inhibition—two mechanistically independent pathways—yielding a bifunctional pharmacological profile not replicated by any single in-class alternative [1]. Furthermore, Canventol's IPI index (sterol/ubiquinone ratio shift from 0.7 to 8.2 at 500 μM in NIH/3T3 cells) provides a quantifiable, reproducible biochemical benchmark for batch-to-batch activity verification that is entirely absent for sarcophytol A and other natural product-derived chemopreventive agents [2]. Generic substitution therefore risks loss of the protein isoprenylation inhibitory component and forfeits a validated biochemical quality-control metric critical for experimental reproducibility.

Canventol (CAS 182482-56-0) Product-Specific Quantitative Differentiation Evidence for Informed Scientific Procurement


Dual Inhibitory Mechanism (TNF-α Release Plus Protein Isoprenylation) Versus Single-Mechanism Sarcophytol A

Canventol is the only compound in the early chemopreventive panel directly demonstrated to inhibit two mechanistically independent pathways simultaneously: TNF-α release and protein isoprenylation. In a direct head-to-head comparison within the same study, sarcophytol A inhibited TNF-α release from okadaic acid-stimulated BALB/3T3 cells (and did so more potently than Canventol for this single endpoint), but sarcophytol A showed no significant inhibition of protein isoprenylation whatsoever [1]. Canventol, by contrast, inhibited the isoprenylation of proteins with molecular weights of Mr 22,000, 17,000, and 13,000 [1]. This bifunctional profile—partial TNF-α suppression coupled with unambiguous protein isoprenylation blockade—defines a unique mechanistic signature that cannot be obtained by substituting sarcophytol A or any other single-mechanism chemopreventive agent tested contemporaneously [1].

Cancer chemoprevention TNF-α inhibition Protein isoprenylation Two-stage carcinogenesis

Quantitative IPI Index Shift: Canventol Redirects Mevalonate Metabolism (Sterol/Ubiquinone Ratio from 0.7 to 8.2 at 500 μM)

Canventol at a concentration of 500 μM altered the ratio of newly synthesized sterols (cholesterol and lathosterol) to ubiquinones from a baseline value of 0.7 to 8.2 in NIH/3T3 cells pre-labeled with [³H]mevalonate [1]. This 11.7-fold shift, designated the Inhibition of Protein Isoprenylation (IPI) index, reflects a profound redirection of mevalonate metabolic flux from sterol biosynthesis toward ubiquinone production and is mechanistically linked to decreased availability of isoprenyl precursors for protein prenylation [1]. The IPI index was established specifically with Canventol as the reference compound and subsequently used to benchmark 10 synthetic analogs; it provides a quantitative, dose-dependent, cell-based biochemical readout that is unique to this chemotype and unavailable for sarcophytol A or EGCG [1].

Mevalonate metabolism Protein isoprenylation index Biochemical biomarker Sterol biosynthesis

Superior In Vivo Tumor Promotion Inhibition Versus Sarcophytol A in the CD-1 Mouse Skin Two-Stage Carcinogenesis Model

In the CD-1 mouse skin two-stage carcinogenesis protocol (initiation with 7,12-dimethylbenz[a]anthracene followed by promotion with okadaic acid), Canventol inhibited tumor promotion more strongly than sarcophytol A, the benchmark marine natural product comparator [1]. This superiority was achieved despite Canventol possessing a substantially simpler molecular structure—a monocyclic C₁₂ framework versus sarcophytol A's C₂₀ cembrane diterpenoid macrocycle [1]. The authors explicitly attributed this efficacy advantage to Canventol's dual inhibitory bifunction (TNF-α release plus protein isoprenylation), which sarcophytol A's single-mechanism profile could not match [1]. Exact tumor multiplicity data are reported in the full text of the primary publication (Cancer Research 1993;53:3462–3464).

In vivo carcinogenesis Mouse skin model Okadaic acid tumor promotion Chemoprevention

Reduced Cellular Cytotoxicity Relative to Sarcophytol A in BALB/3T3 Fibroblasts

In the direct comparative evaluation conducted by Komori et al. (1993), Canventol was found to be "less toxic to cells than sarcophytol A" when tested in BALB/3T3 mouse fibroblasts under identical experimental conditions [1]. This toxicity differential, taken together with Canventol's superior in vivo tumor promotion inhibition, indicates a wider functional window between efficacy and cytotoxicity for Canventol compared to its closest natural product analog [1]. The authors identified this favorable cytotoxicity profile as a key reason that the dual-inhibition biomarker pair (TNF-α release inhibition + protein isoprenylation inhibition) constitutes a useful screening cascade for next-generation chemopreventive agents [1].

Cytotoxicity Therapeutic window BALB/3T3 cells Safety margin

Canventol as the Validated Reference Standard Across a 10-Analog Benchmarking Series Using the IPI Index

In a systematic analog evaluation study, 10 newly synthesized Canventol derivatives were benchmarked against the parent compound using the IPI index as a quantitative biochemical readout [1]. Two analogs (S3 and S9) demonstrated IPI index effects comparable to or stronger than Canventol; three analogs (C44, C46, and C47) exhibited lower IPI indices and correspondingly weaker tumor promotion inhibition on mouse skin [1]. This establishes Canventol as the definitive reference standard for the chemotype series—the compound against which all subsequent structural modifications were calibrated. Furthermore, the 1998 follow-on study by Biswas et al. confirmed that S9a, a phenyl-ring-substituted derivative, was superior to Canventol in HIV-1 inhibition, which in turn was superior to sarcophytol A, reinforcing Canventol's position as the critical intermediate benchmark in the evolutionary trajectory of this compound class [2].

Structure-activity relationship (SAR) Analog benchmarking Lead compound Chemical probe validation

HIV-1 Inhibition via Host-Cell Tat TAR-Independent NF-κB Pathway Distinct from Reverse Transcriptase Inhibitors

Canventol inhibits HIV-1 production in both chronically and acutely infected cells through a mechanism fundamentally distinct from conventional antiretroviral agents: it blocks Tat-induced HIV-1 LTR activation via a TAR-independent pathway, correlated with suppression of NF-κB activation [1]. This host-cell-targeted mechanism operates orthogonally to reverse transcriptase inhibitors such as AZT, which directly inhibit the viral polymerase. In Jurkat T-cells, Canventol's inhibitory effect on NF-κB activation and HIV-1 LTR-driven reporter gene expression could be overcome by exogenous administration of TNF-α, confirming the mechanistic link to TNF-α signaling blockade [1]. The second-generation derivative S9a, developed from the Canventol scaffold, subsequently demonstrated that further structural optimization could enhance potency while preserving this host-cell mechanism, culminating in synergistic antiviral activity when combined with AZT [2].

HIV-1 latency Tat transactivation NF-κB inhibition TAR-independent mechanism

Canventol (CAS 182482-56-0) Evidence-Backed Research and Industrial Application Scenarios


Reference Standard for Protein Isoprenylation Inhibition Screening Cascades in Cancer Chemoprevention Research

Canventol is the definitive positive control compound for any screening cascade designed to identify or validate novel protein isoprenylation inhibitors with chemopreventive potential. Its well-characterized IPI index (sterol/ubiquinone ratio shift from 0.7 to 8.2 at 500 μM in NIH/3T3 cells) provides a quantitative, cell-based benchmark against which new chemical entities can be directly compared [1]. Because Canventol does not directly inhibit farnesyl protein transferase or geranylgeranyl protein transferase-I in vitro, its inclusion as a reference control enables discrimination between compounds that act upstream on mevalonate metabolic flux versus those that directly target prenyltransferase enzymes [1]. The availability of a structurally defined synthetic compound (as opposed to a complex marine natural product) ensures reproducible sourcing for multi-year screening programs.

Chemical Probe for Dissecting TNF-α-Dependent Versus Isoprenylation-Dependent Tumor Promotion Pathways In Vivo

Canventol's bifunctional mechanism makes it an indispensable chemical biology tool for pathway deconvolution studies. In experimental designs where sarcophytol A serves as a selective TNF-α pathway inhibitor (with no isoprenylation activity), Canventol functions as the dual-pathway comparator, enabling researchers to assign phenotypic outcomes specifically to protein isoprenylation blockade by subtractive analysis [2]. This application is directly supported by the head-to-head data demonstrating that Canventol's superior in vivo tumor inhibition over sarcophytol A stems from its additional isoprenylation-inhibitory component, not from stronger TNF-α suppression [2]. Procurement of both compounds from a single validated source ensures internal consistency for these paired-probe experiments.

Parent Scaffold for Structure-Activity Relationship (SAR) Optimization Programs Targeting TNF-α-Driven Pathologies

Canventol is the established lead compound for a chemotype series that has already demonstrated tractable SAR: 10 synthetic analogs were systematically benchmarked against Canventol using the IPI index, with two analogs (S3, S9) matching or exceeding its activity [1]. The subsequent development of S9a—derived by replacing Canventol's isopropylidene group with a phenyl ring—yielded a compound with 10-100 nM potency against HIV-1, comparable to AZT, while retaining the host-cell TNF-α/NF-κB mechanism [3]. Canventol therefore serves as the essential starting material and reference point for medicinal chemistry programs seeking to optimize this chemotype toward specific therapeutic indications, including HIV-1 latency reversal and inflammatory disease.

Biochemical Quality-Control Standard for Synthetic Analog Production and Vendor Qualification

The IPI index established with Canventol (0.7 → 8.2 ratio shift at 500 μM) provides an unambiguous, quantitative acceptance criterion for qualifying new synthetic batches or evaluating vendor-supplied material [1]. Unlike natural product-derived chemopreventive agents (e.g., sarcophytol A, EGCG) that lack a single agreed-upon biochemical potency assay, Canventol's activity can be verified against a published numerical benchmark in a standardized cell-based metabolic labeling assay. This capability is critical for industrial procurement contexts where lot-to-lot consistency and supplier qualification require objective, reproducible metrics rather than subjective potency descriptors.

Quote Request

Request a Quote for Canventol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.